
2-(Pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant potential in the research of cardiovascular diseases due to its ability to interact with specific amino acid residues such as Gln 817, Tyr 612, and Ala 767 . PDE5 inhibitors are known for their role in treating conditions like hypertension and erectile dysfunction by preventing the breakdown of cyclic guanosine monophosphate (cGMP), thus promoting vasodilation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDE5-IN-9 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of a heterocyclic core, often through cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of PDE5-IN-9 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PDE5-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s overall structure and function.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
PDE5-IN-9 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes and their role in various biochemical pathways.
Biology: Helps in understanding the signaling pathways involving cGMP and its impact on cellular functions.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, erectile dysfunction, and pulmonary hypertension.
Industry: Could be used in the development of new pharmaceuticals targeting PDE5.
Mechanism of Action
PDE5-IN-9 exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP within cells. Elevated cGMP levels result in the relaxation of smooth muscle cells, particularly in the blood vessels, promoting vasodilation and improved blood flow. The molecular targets of PDE5-IN-9 include specific amino acid residues within the active site of the PDE5 enzyme, such as Gln 817, Tyr 612, and Ala 767 .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor, commonly known for its use in treating erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to sildenafil.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of PDE5-IN-9
PDE5-IN-9 is unique due to its specific interactions with amino acid residues in the PDE5 enzyme, which may confer distinct binding properties and inhibitory potency
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGUWAPDVMPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





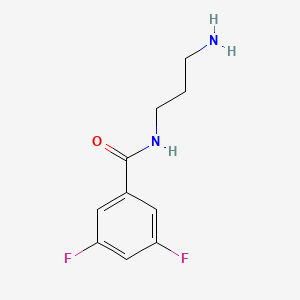
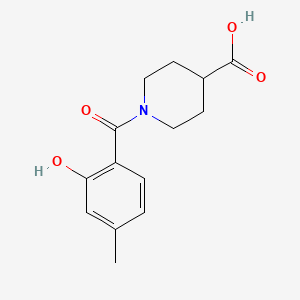
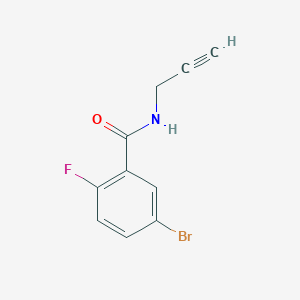
![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
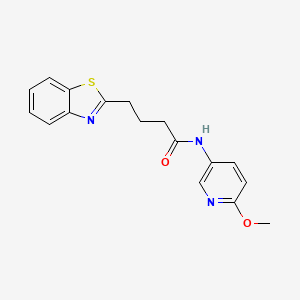
![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
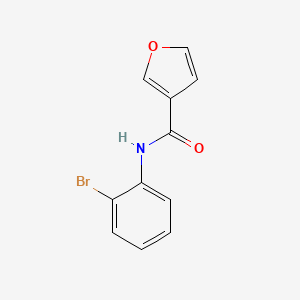
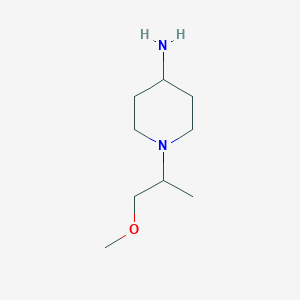
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
